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Abstract
These application notes provide a detailed protocol for the synthesis of 4-Ethyl-5-fluoro-6-
hydroxypyrimidine, a key intermediate in the production of the broad-spectrum antifungal

agent voriconazole.[1][2] The described method is a two-step process commencing with the

synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester, from ethyl fluoroacetate

and propionyl chloride. This is followed by a cyclocondensation reaction with formamidine

acetate to yield the final product.[1][2] This process is designed to be efficient and suitable for

industrial-scale production, utilizing readily available and cost-effective raw materials.[1][2]

Introduction
4-Ethyl-5-fluoro-6-hydroxypyrimidine is a crucial building block in the synthesis of

voriconazole. Traditional synthetic routes have often been hampered by multiple steps,

complex procedures, significant waste generation, and high costs, making them less viable for

large-scale manufacturing.[1][2] The protocol outlined below presents a streamlined and

environmentally conscious approach to address these challenges, offering a concise and

efficient synthesis.[1][2]
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Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

Step 2: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine
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Figure 1: Overall two-step synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl
ester
This initial step involves a condensation reaction between ethyl fluoroacetate and propionyl

chloride.[1][2]

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Ethyl fluoroacetate 106.09 106 g 0.999

Propionyl chloride 92.52 95 g 1.027

Sodium hydride (60%

dispersion in mineral

oil)

24.00 ~44 g ~1.1

Isopropyl ether 102.17 1.2 L -

Procedure:

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

Add approximately 44 g of sodium hydride and stir the mixture at room temperature until

evenly dispersed.

Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over a period of 3

hours.

Cool the reaction system to 0°C.

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature

between 0-5°C.

Continue stirring the reaction mixture at this temperature for about 12 hours to complete the

reaction.[2]

Step 2: Synthesis of 4-Ethyl-5-fluoro-6-
hydroxypyrimidine
The second step is a cyclocondensation reaction of the intermediate with formamidine acetate.

[1][2]
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Fluoro-3-

oxopentanoic acid

ethyl ester

162.15 52 g 0.321

Formamidine acetate 104.11 33.4 g 0.321

Sodium methoxide 54.02 35 g 0.648

Methanol 32.04 300 ml + 20 ml -

Glacial acetic acid 60.05 15.4 g 0.256

Procedure:

Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool

to 0°C.

Add 35 g of sodium methoxide to the flask, stir until uniform, and maintain the temperature at

0-5°C.

Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.

Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml

of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.[2]

Remove the ice bath and allow the mixture to slowly warm to room temperature.

Continue to stir the reaction for 24 hours.

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.[2]

Work-up and Purification:

Remove the methanol under reduced pressure to obtain a pale solid mixture.

Extract the solid mixture thoroughly with dichloromethane (5 x 100 ml).
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Combine the organic phases and remove the dichloromethane by distillation.

Recrystallize the resulting solid from 100 ml of ethyl acetate to yield a faint yellow solid.[1]

Results and Data
Product

Theoretical Yield
(g)

Actual Yield (g) Yield (%)

4-Ethyl-5-fluoro-6-

hydroxypyrimidine
45.6 30.4 67

Characterization Data:

Elemental Analysis (Calculated for C₆H₇FN₂O): C 50.70%, H 4.96%, F 13.37%, N 19.71%, O

11.26%

Elemental Analysis (Found): C 50.60%, H 5.01%, F 13.30%, N 19.72%, O 11.37%[1]

¹H NMR (CDCl₃) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[1]

Mass Spectrum (ESI): 143.06 (M+1)[1]

Logical Workflow Diagram
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Figure 2: Logical workflow for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Conclusion
The presented protocol offers a reproducible and efficient method for the synthesis of 4-Ethyl-
5-fluoro-6-hydroxypyrimidine. The two-step approach, coupled with a straightforward

purification process, provides a high yield of the desired product. This methodology is

particularly advantageous for its simplicity, use of less hazardous materials, and potential for

scalability in an industrial setting. The provided characterization data confirms the identity and

purity of the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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